molecular formula C15H28O4 B073505 Diethyl octylmalonate CAS No. 1472-85-1

Diethyl octylmalonate

Cat. No. B073505
CAS RN: 1472-85-1
M. Wt: 272.38 g/mol
InChI Key: YZYBVYGISZANLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05354501

Procedure details

In a 10 liter-reaction vessel, 143 g (6.2 mol(M)) of metal sodium which had been cut small was added to 3.1 liters of anhydrous ethanol and dissolved therein. To the solution, 1025 g (6.4M) of diethyl malonate was added dropwise in 30 minutes at 40°-50° C. and 1200 g (6.2M) of n-octylbromide was further added thereto in 10 minutes at 40°-50° C., followed by heat-refluxing for 3 hours. After the reaction, about 2.5 liters of ethanol was distilled off from the reaction mixture. 2.5 liters of water was added to the residue and 2 liters of benzene was further added thereto to effect extraction. After the benzene layer was washed with saturated aqueous solution of common salt until the benzene layer showed neutrality, the resultant mixture was dried with anhydrous sodium sulfate, followed by distilling-off of benzene to obtain 1333 g of a crude product of diethyl 2-octylmalonate (Yield: 79%).
[Compound]
Name
( M )
Quantity
6.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1025 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four
Quantity
3.1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:13](Br)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>C(O)C>[CH2:13]([CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |^1:0|

Inputs

Step One
Name
( M )
Quantity
6.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
1025 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
1200 g
Type
reactant
Smiles
C(CCCCCCC)Br
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
3.1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heat-refluxing for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off from the reaction mixture
ADDITION
Type
ADDITION
Details
2.5 liters of water was added to the residue and 2 liters of benzene
ADDITION
Type
ADDITION
Details
was further added
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
After the benzene layer was washed with saturated aqueous solution of common salt until the benzene layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant mixture was dried with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1333 g
Name
Type
product
Smiles
C(CCCCCCC)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.